![molecular formula C18H12 B1199441 3,4-Dihydrocyclopenta(cd)pyrene CAS No. 25732-74-5](/img/structure/B1199441.png)
3,4-Dihydrocyclopenta(cd)pyrene
Overview
Description
Acepyrene is a member of pyrenes.
Scientific Research Applications
Metabolic Activation and Mutagenicity : Cyclopenta(cd)pyrene (CPP), a polycyclic aromatic hydrocarbon, undergoes metabolic activation to form 3,4-epoxycyclopenta(cd)pyrene, which is a potent bacterial mutagen. This process involves the liver microsomes of rats, leading to the formation of the optically active trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene. This compound has been shown to be mutagenic to bacteria, indicating its significant role in the mutagenic activity of CPP (Gold & Eisenstadt, 1980).
Transformation of Mammalian Cells : Studies have found that Cyclopenta(cd)pyrene and its presumed metabolite, 3,4-oxide, can mutate and transform mammalian cells in culture. This suggests that the 3,4-oxide may be an ultimate mutagenic form of the parent hydrocarbon (Gold et al., 1980).
Environmental Presence and Isolation : Cyclopenta(cd)pyrene has been isolated from carbon black and other soots, characterized as the first known cycloalkenyl pyrene derivative. Hydrogenation of this compound yields 3,4-dihydrocyclopenta(cd)pyrene, which is present in coal tar pitch in relatively abundant concentrations (Wallcave et al., 1975).
Chemical Reactions and Syntheses : The electrophilic substitution reactions of 3,4-Dihydrocyclopenta[cd]pyrene have been studied, showing different reactions with bromine and acetyl chloride, indicating the compound's chemical reactivity and potential for various synthetic applications (Minabe et al., 1993).
Formation under Atmospheric Conditions : Research has shown that Cyclopenta[cd]pyrene 3,4-oxide can be formed from Cyclopenta[cd]pyrene under simulated environmental conditions, highlighting its relevance in environmental studies (Murray & Singh, 1995).
properties
IUPAC Name |
pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-2-11-4-6-13-7-5-12-8-9-15-10-14(3-1)16(11)18(13)17(12)15/h1-7,10H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRJZXFRUAKLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC=CC4=C3C5=C(C=CC1=C25)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180420 | |
Record name | 2,3-Acepyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25732-74-5 | |
Record name | 3,4-Dihydrocyclopenta[cd]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25732-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Acepyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025732745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Acepyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIHYDROCYCLOPENTA(CD)PYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E98A8F5X4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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